molecular formula C23H25FN2O3S B2418775 3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892758-11-1

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2418775
CAS No.: 892758-11-1
M. Wt: 428.52
InChI Key: WHIZNLYFSWKMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.

    Industry: Could be used in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials might include ethyl quinoline derivatives, fluorinating agents, and piperidine derivatives. Common reaction conditions include:

    Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or other transition metals may be used to enhance reaction rates.

    Solvents: Organic solvents like dichloromethane or ethanol are often used.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Chloroquine: A well-known antimalarial drug.

    Ciprofloxacin: A fluoroquinolone antibiotic.

Uniqueness

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-7-5-4-6-8-17)23(27)18-13-19(24)21(14-20(18)25)26-11-9-16(2)10-12-26/h4-8,13-16H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIZNLYFSWKMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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